3-Methylhexahydro-1H-pyrrolizine

Beschreibung

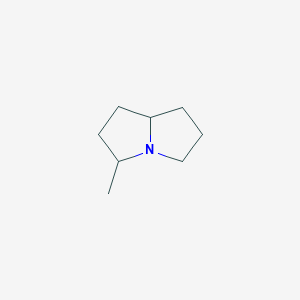

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7-4-5-8-3-2-6-9(7)8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVVYVXYKVFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2N1CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543243, DTXSID70902885 | |

| Record name | 3-Methylhexahydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18966-60-4 | |

| Record name | 3-Methylhexahydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Methylhexahydro 1h Pyrrolizine

Retrosynthetic Analysis of the 3-Methylhexahydro-1H-pyrrolizine Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of disconnections and functional group interconversions. amazonaws.comyoutube.com For this compound, a primary disconnection can be made at the N-C bond of the pyrrolidine (B122466) ring, leading to a linear amino-aldehyde or a related precursor. This acyclic intermediate can then be further simplified.

A common retrosynthetic strategy involves disconnecting the pyrrolizidine (B1209537) ring system to reveal a proline derivative and a suitable C4-synthon. For instance, the bond between the nitrogen and C-7a can be broken, leading to a substituted proline derivative. The methyl group at C-3 can be introduced at various stages of the synthesis, either from a chiral starting material or through a stereoselective reaction.

Another approach envisions the formation of the second five-membered ring from a pre-existing pyrrolidine ring. This can be achieved through intramolecular cyclization reactions. The retrosynthetic analysis guides the choice of starting materials and the sequence of reactions to achieve the target molecule efficiently. whiterose.ac.uk

Classical Total Synthesis Approaches

Classical approaches to the total synthesis of the this compound scaffold often rely on well-established cyclization strategies and methods for introducing the desired stereochemistry.

The formation of the bicyclic pyrrolizidine core is a critical step in the synthesis. Several cyclization strategies have been employed:

Intramolecular N-alkylation: This is a common method where a suitable nitrogen-containing precursor with a leaving group at the appropriate position undergoes intramolecular cyclization to form the second ring.

Reductive Amination: A dicarbonyl compound can be reacted with ammonia (B1221849) or a primary amine, followed by reduction to form the bicyclic amine. mdpi.com

[3+2] Cycloaddition Reactions: Azomethine ylides can undergo [3+2] cycloaddition with appropriate dipolarophiles to construct the pyrrolidine ring, which can then be further elaborated to the pyrrolizidine system. mdpi.comnih.govrsc.org

Ring-Closing Metathesis (RCM): Diene-containing amino precursors can be cyclized using Grubbs' catalyst to form one of the rings of the pyrrolizidine skeleton. organic-chemistry.org

Anionic Cyclization: Stereocontrolled anionic cyclization of proline-derived precursors has been shown to be an effective method for constructing the pyrrolizidine ring system. scilit.net

Biomimetic Cyclization: Acid-catalyzed cyclization of acyclic amides can generate the pyrrolizidine ring system in a single step, mimicking biosynthetic pathways. soton.ac.uk

The choice of cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Introducing the methyl group at the C-3 position with the correct stereochemistry is a key challenge. Several methods have been developed to achieve this:

Use of Chiral Starting Materials: Starting the synthesis from a chiral precursor that already contains the desired stereocenter, such as a derivative of proline, can be an effective strategy.

Stereoselective Alkylation: A prochiral enolate of a suitable pyrrolizidinone intermediate can be alkylated with a methylating agent. The stereochemical outcome is controlled by the existing stereocenters in the molecule or by the use of chiral auxiliaries.

Conjugate Addition: The methyl group can be introduced via a Michael-type conjugate addition of a methyl nucleophile to an α,β-unsaturated pyrrolizidinone.

Stereoselective Reduction: Reduction of a 3-methylene or 3-keto-pyrrolizidine derivative can lead to the desired methyl-substituted compound. The choice of reducing agent and reaction conditions can influence the stereoselectivity.

Asymmetric Synthesis of Enantiopure this compound

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of chiral molecules like this compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

One notable example is the use of Davies' chiral auxiliary in the asymmetric synthesis of 5-methylpyrrolidin-3-one, a potential precursor for 3-methyl-substituted pyrrolizidines. ucl.ac.uk Similarly, the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester has been used to establish the stereocenters in the synthesis of loline (B1675033) alkaloids, which contain a pyrrolizidine core. nih.gov

| Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| Davies' chiral auxiliary | Michael addition | High |

| (S)-N-benzyl-N-(α-methylbenzyl)amide | Conjugate addition | 62% yield of desired diastereomer |

This table presents examples of chiral auxiliaries used in the synthesis of pyrrolidine and pyrrolizidine derivatives, highlighting the reaction type and the achieved stereoselectivity.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a powerful tool in modern organic synthesis. nih.gov

Organocatalysis, in particular, has emerged as a valuable strategy for the asymmetric synthesis of pyrrolizidines. mdpi.com Chiral proline-based catalysts and their derivatives have been successfully employed in cascade reactions to construct functionalized chiral pyrrolizines with high enantioselectivities. nih.govrsc.org For example, the organocatalytic cascade conjugate addition-aldol reaction of pyrroles with α,β-unsaturated aldehydes can afford highly functionalized chiral pyrrolizines with excellent enantioselectivities (90-98% ee) and diastereoselectivities (>20:1 dr). nih.gov

Another approach involves the use of chiral phosphoric acid catalysts in intramolecular aza-Michael reactions to produce chiral pyrrolidines with high enantioselectivity, which can then be cyclized to form the pyrrolizidine skeleton. whiterose.ac.uk

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

| Chiral Proline Derivatives | Cascade conjugate addition-aldol | 90-98% |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | High |

This table summarizes examples of asymmetric catalysts used in the construction of chiral pyrrolizine and pyrrolidine scaffolds, indicating the reaction type and the level of enantioselectivity achieved.

Enzymatic and Biocatalytic Syntheses

Enzymatic and biocatalytic methods are gaining importance in organic synthesis as they offer sustainable and highly selective alternatives to traditional chemical processes. nih.gov These techniques utilize enzymes or whole-cell systems to catalyze chemical transformations, often with exceptional stereoselectivity, regioselectivity, and chemoselectivity under mild reaction conditions. nih.gov

Biocatalysis is particularly advantageous for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where a specific stereoisomer of a chiral drug is often responsible for its therapeutic effect. nih.gov Enzymes like lipases, proteases, and oxidoreductases are commonly employed. For instance, lipases have been effectively used in the kinetic resolution of racemic mixtures to isolate a desired enantiomer, a key step in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov The immobilization of these enzymes on solid supports, sometimes stabilized with ionic liquids, can further enhance their stability and efficiency, allowing for reuse and simplifying product purification. nih.gov

While specific, documented examples of the complete enzymatic synthesis of this compound are not prevalent in the literature, the principles of biocatalysis are directly applicable. The synthesis of related chiral heterocyclic structures, such as pyrrolidines and other alkaloids, often benefits from enzymatic steps. The natural occurrence of pyrrolizidine alkaloids as pheromone precursors in certain butterfly species suggests the existence of enzymatic pathways for the construction of the core pyrrolizidine skeleton in nature. researchgate.net Future research may focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions required to assemble the this compound structure, offering a potentially greener and more efficient synthetic route.

Table 1: Key Features of Biocatalytic Synthesis for Chiral Amines and Heterocycles

| Feature | Description | Potential Enzymes | Reference |

| High Selectivity | Enzymes can distinguish between enantiomers, leading to high enantiomeric excess (ee%) in the final product. | Lipases, Transaminases | nih.gov |

| Mild Conditions | Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. | Most enzymes | nih.gov |

| Sustainability | Utilizes renewable catalysts (enzymes) and often aqueous media, aligning with green chemistry principles. | Hydrolases, Lyases | nih.gov |

| Immobilization | Enzymes can be fixed to a solid support, allowing for easy separation from the reaction mixture and catalyst recycling. | Pseudomonas fluorescens lipase | nih.gov |

Green Chemistry Approaches to this compound Synthesis

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net For the synthesis of heterocyclic compounds like this compound, these principles can be applied to improve environmental performance, safety, and efficiency. Although specific green synthesis protocols for this exact compound are not widely detailed, methods applied to similar structures provide a clear blueprint for potential applications.

Key green chemistry strategies applicable to pyrrolizidine synthesis include:

Use of Alternative Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign alternatives is a core tenet of green chemistry. researchgate.net Water is an ideal green solvent, and aqueous approaches have been successfully used for C-C bond formation in the synthesis of nitrogen-containing heterocycles like imidazole-based pyrimidines. nih.gov Another advanced alternative is the use of Room Temperature Ionic Liquids (RTILs), which can act as both the solvent and a recyclable catalyst, simplifying the process and reducing waste. researchgate.net

Alternative Energy Sources: Microwave irradiation and visible light can dramatically accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. nih.govresearchgate.net A visible-light-assisted synthesis of pyranopyrazoles was achieved in a one-pot, multicomponent reaction without any catalyst or solvent, highlighting a highly efficient and eco-friendly approach. researchgate.net

Multicomponent Reactions (MCRs): Designing a synthesis where multiple starting materials (three or more) are combined in a single step to form the final product is highly efficient. researchgate.net MCRs reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. researchgate.net

Table 2: Comparison of Green Synthesis Approaches for Heterocycles

| Approach | Traditional Method | Green Alternative | Key Benefits | Reference |

| Solvent | Volatile organic solvents (e.g., DCM, Toluene) | Water, Ionic Liquids, or solvent-free | Reduced toxicity, lower environmental impact, potential for catalyst recycling. | researchgate.netnih.gov |

| Energy | Conventional heating (reflux) for many hours | Microwave irradiation or visible light (minutes) | Drastic reduction in reaction time, lower energy consumption. | nih.govresearchgate.net |

| Catalyst | Homogeneous metal or acid/base catalysts | Recyclable catalysts, no catalyst | Simplified purification, reduced toxic metal waste. | researchgate.netresearchgate.net |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions | Increased efficiency, higher atom economy, less waste. | researchgate.net |

Synthesis of Deuterated and Isotopically Labelled Analogs for Mechanistic Studies

The synthesis of deuterated and isotopically labelled analogs of this compound is essential for conducting detailed mechanistic studies and for evaluating the metabolic fate of the compound. nih.govrsc.org Replacing hydrogen with its heavier isotope, deuterium (B1214612), creates a stronger C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down metabolic pathways that involve C-H bond cleavage, potentially improving a compound's pharmacokinetic profile. nih.gov

Several effective strategies have been developed for the site-specific incorporation of deuterium into heterocyclic structures, which could be readily adapted for labeling this compound.

Metal-Catalyzed H-D Exchange: A common method involves using a metal catalyst, such as Palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂). nih.gov This technique has been successfully used to prepare deuterated pyridines and other nitrogen-containing heterocycles, often at elevated temperatures. nih.gov

Catalytic Asymmetric Deuteration: For the precise construction of a deuterium-containing stereocenter, more sophisticated methods have been developed. rsc.org One such strategy combines a copper(I)-catalyzed H/D exchange with an asymmetric 1,3-dipolar cycloaddition. rsc.org This allows for the synthesis of enantioenriched α-deuterated pyrrolidines using D₂O as an inexpensive and safe deuterium source under mild conditions. rsc.org This approach is particularly valuable as it allows for the creation of chiral molecules with a specific stereochemistry at the deuterated position. rsc.org

Reductive Deuteration: Deuterium can also be incorporated during a reduction step. For example, the reduction of a nitrile using D₂ gas in the presence of a catalyst can produce a deuterated amine. nih.gov

These labeling studies are crucial for understanding reaction mechanisms. For example, by tracking the position of the isotope in the products and intermediates of a reaction, chemists can elucidate complex reaction pathways, such as those involved in copper-catalyzed C-H amination to form pyrrolidines. nih.gov

Table 3: Methods for the Synthesis of Deuterated Heterocyclic Compounds

| Method | Deuterium Source | Substrate Example | Key Feature | Reference |

| Metal-Catalyzed H-D Exchange | D₂O, H₂/D₂O | 5-methylpyridin-2-amine | Allows for full deuteration of the aromatic ring. | nih.gov |

| Catalytic Asymmetric H/D Exchange & Cycloaddition | D₂O | Glycine-derived aldimine esters | Creates enantioenriched α-deuterated pyrrolidines. | rsc.org |

| Reductive Amination | D₂, DCl | 4-(trifluoromethyl)benzonitrile | Incorporates deuterium at a specific methylene (B1212753) group. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Methylhexahydro 1h Pyrrolizine

Conformational Analysis via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. auremn.org.br For 3-methylhexahydro-1H-pyrrolizine, NMR techniques provide detailed insights into the stereochemistry and dynamic behavior of the fused five-membered rings.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the relative stereochemistry of the molecule. slideshare.nete-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. studylib.net For this compound, COSY spectra would reveal the connectivity between protons on adjacent carbons, helping to trace the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. studylib.net This is particularly useful for determining the relative stereochemistry at the chiral centers, including the orientation of the methyl group at the C3 position.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. studylib.net This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

A combination of these 2D NMR techniques allows for the complete assignment of the ¹H and ¹³C NMR spectra of this compound, which is a prerequisite for detailed conformational analysis.

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| Technique | Correlated Nuclei | Information Provided |

| COSY | ¹H - ¹H | Identifies protons on adjacent carbons (J-coupling). |

| NOESY | ¹H - ¹H (through space) | Determines spatial proximity of protons, revealing stereochemistry. |

| HMQC/HSQC | ¹H - ¹³C (one bond) | Correlates protons to their directly attached carbons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity between protons and carbons. |

The fused five-membered rings of the hexahydropyrrolizine system are not rigid and can undergo conformational changes, such as ring inversion. acs.orgnih.gov Dynamic NMR (DNMR) spectroscopy is used to study these dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence and eventually time-averaged signals. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the ring inversion process.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation. mjcce.org.mk

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The symmetric C-H stretching vibrations are typically strong in the Raman spectrum. The low-frequency region of the Raman spectrum can be particularly informative for studying the skeletal vibrations of the fused ring system, which are sensitive to conformational changes.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretching | 2800 - 3000 | FT-IR, Raman |

| CH₂ Bending (Scissoring) | ~1450 | FT-IR |

| C-N Stretching | 1000 - 1250 | FT-IR, Raman |

| Skeletal Vibrations | < 1000 | FT-IR, Raman |

Chiroptical Spectroscopies (ORD, CD) for Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be used to determine its absolute configuration. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. The resulting spectra (ORD curves and CD spectra) are highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimental spectra with those predicted by theoretical calculations for different stereoisomers, the absolute configuration of the chiral centers can be established.

X-ray Crystallography of Derivatives and Salts for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent this compound might be challenging due to its low melting point, derivatives or salts can often be crystallized more readily. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsional angles, providing a detailed picture of the conformation of the pyrrolizidine (B1209537) ring system in the solid state. This information is invaluable for validating the conformational preferences determined by spectroscopic and computational methods.

High-Resolution Mass Spectrometry and Fragmentation Studies for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of this compound (C₈H₁₅N). researchgate.net Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide further structural information. nih.govescholarship.org The fragmentation pattern is characteristic of the molecule's structure. For the pyrrolizidine core, characteristic fragmentation pathways often involve the cleavage of the C-N bonds and the loss of small neutral molecules. mdpi.comlifesciencesite.com Analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Reactivity and Transformation Pathways of 3 Methylhexahydro 1h Pyrrolizine

Reactions at the Tertiary Nitrogen Atom

The lone pair of electrons on the nitrogen atom in the pyrrolizidine (B1209537) ring is a focal point for a variety of chemical reactions, including N-alkylation, N-acylation, quaternization, and oxidation. These transformations are fundamental in modifying the compound's physical and chemical properties.

N-Alkylation and N-Acylation Reactions

The tertiary amine functionality of 3-Methylhexahydro-1H-pyrrolizine readily undergoes N-alkylation with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming a quaternary ammonium (B1175870) salt. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile. The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction. For instance, the use of more reactive alkyl iodides or bromides in a suitable solvent is a common strategy. nih.govorganic-chemistry.org

Similarly, N-acylation can be achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of an amide linkage and is a valuable method for introducing functional groups or altering the electronic properties of the nitrogen atom.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | Quaternary Ammonium Salts |

| N-Acylation | Acyl Halides (e.g., CH₃COCl), Anhydrides | N-Acylpyrrolizidines |

Quaternization Chemistry

Quaternization is a specific type of N-alkylation that leads to the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. This transformation significantly alters the solubility and biological properties of the parent molecule. The reaction of this compound with an excess of an alkylating agent, such as methyl iodide, will lead to the corresponding quaternary ammonium iodide. The quaternization process is generally irreversible and is a common strategy in the synthesis of ionic liquids and phase-transfer catalysts.

Oxidative Transformations

The tertiary nitrogen of the hexahydropyrrolizine skeleton is susceptible to oxidation. A prevalent transformation is N-oxidation, which leads to the formation of the corresponding N-oxide. nih.govnih.gov This reaction is of significant interest in the context of the metabolism of pyrrolizidine alkaloids, where N-oxidation is often a primary metabolic step. nih.govnih.gov In a laboratory setting, N-oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are typically more polar and water-soluble than the parent tertiary amine.

Ring-Opening and Rearrangement Reactions

The fused bicyclic system of hexahydropyrrolizine is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations often require significant energy input or the presence of specific catalysts.

While specific examples for this compound are scarce in the literature, related systems can provide insights. For instance, domino ring-opening cyclization reactions have been observed in activated aziridines and epoxides, suggesting that under the right conditions, the pyrrolizidine rings could be susceptible to cleavage. rsc.orgdigitellinc.com Superacid-promoted ring closing and opening reaction cascades have also been reported for aza-polycyclic aromatic compounds, hinting at the possibility of complex rearrangements of the pyrrolizidine skeleton under harsh acidic conditions. nih.gov

Functionalization at the Methyl Group and Other Carbon Centers

The carbon skeleton of this compound, including the methyl group, offers sites for further functionalization, which can lead to a diverse array of derivatives with potentially interesting properties.

Stereoselective Hydroxylation and Oxidation Reactions

The introduction of a hydroxyl group (hydroxylation) or further oxidation at the methyl group or other carbon centers can significantly impact the molecule's characteristics. While direct, selective oxidation of the methyl group in simple saturated pyrrolizidines is not extensively documented, general methods for the oxidation of methyl groups on heterocyclic rings exist. thieme-connect.dethieme-connect.degoogle.comnih.gov These reactions often employ transition metal oxidants or reagents like pyridinium (B92312) chlorochromate (PCC). thieme-connect.dethieme-connect.de Achieving stereoselectivity in such reactions on the pyrrolizidine core would be a key challenge, often requiring the use of chiral catalysts or directing groups.

The biosynthesis of more complex pyrrolizidine alkaloids showcases a variety of enzymatic hydroxylations and desaturations at different positions of the pyrrolizidine core, highlighting the potential for such transformations. nih.govmdpi.com These natural pathways often serve as inspiration for developing synthetic methodologies for stereoselective functionalization.

| Transformation | Reagent/Methodology | Potential Product |

| Methyl Group Oxidation | Transition Metal Oxidants (e.g., KMnO₄, CrO₃), PCC | 3-Hydroxymethylhexahydro-1H-pyrrolizine, 3-Formylhexahydro-1H-pyrrolizine |

| Ring Hydroxylation | Enzymatic or Biomimetic Catalysis | Hydroxylated this compound derivatives |

Hydrogenation/Dehydrogenation Chemistry within the Pyrrolizine Core

The interconversion between saturated and unsaturated states of the pyrrolizine nucleus is a key aspect of its chemistry, often accomplished through catalytic hydrogenation and dehydrogenation. While specific studies on this compound are limited, the reactivity can be inferred from studies on related pyrrolizidine alkaloids and other N-heterocycles.

Hydrogenation:

The hydrogenation of unsaturated pyrrolizine derivatives to their saturated hexahydro counterparts is a well-established process. For instance, the hydrogenation of pyrrolizin-3-ones to pyrrolizidin-3-one derivatives proceeds readily in the presence of heterogeneous catalysts. The stereochemical outcome of such reactions is highly dependent on the catalyst and solvent system employed, often yielding good diastereoselectivity. ias.ac.in This suggests that if this compound were to be synthesized from a partially unsaturated precursor, such as 3-Methyl-1,2-dihydropyrrolizine, catalytic hydrogenation would be an effective method.

Commonly used catalysts for the hydrogenation of N-heterocycles include palladium, platinum, and nickel. These reactions are typically carried out under a hydrogen atmosphere. The choice of catalyst can influence the stereoselectivity of the reaction, particularly when new chiral centers are formed.

Dehydrogenation:

The dehydrogenation of saturated N-heterocycles, such as this compound, to their aromatic or partially unsaturated counterparts is a thermodynamically challenging but synthetically valuable transformation. This process often requires a catalyst and, in some cases, a hydrogen acceptor to drive the reaction to completion. However, acceptorless dehydrogenation methods, which release molecular hydrogen as the only byproduct, are gaining prominence due to their atom economy.

Various transition metal catalysts, particularly those based on iridium and ruthenium, have been shown to be effective for the dehydrogenation of N-heterocycles. ias.ac.innih.govrsc.org For example, iridium complexes have been successfully employed for the dehydrogenation of quinolines and other N-heterocycles in water under mild conditions. nih.gov Similarly, ruthenium-based catalysts have demonstrated high efficiency and selectivity in the acceptorless dehydrogenation of various heterocycles. ias.ac.inrsc.org Palladium catalysts are also widely used for the aerobic dehydrogenation of cyclic compounds. nih.govrsc.org

The dehydrogenation of this compound would likely yield 3-Methyl-1,2-dihydropyrrolizine or potentially the fully aromatized 3-Methyl-1H-pyrrolizine, depending on the reaction conditions and the catalyst employed.

Table 1: Catalytic Systems for Hydrogenation/Dehydrogenation of N-Heterocycles

| Transformation | Catalyst System | Substrate Class | Product Class | Reference(s) |

| Hydrogenation | Heterogeneous catalysts (e.g., Pd/C, PtO2) | Pyrrolizin-3-ones | Pyrrolizidin-3-ones | ias.ac.in |

| Dehydrogenation | Iridium-based complexes | N-Heterocycles | Aromatic N-Heterocycles | nih.govliv.ac.uk |

| Dehydrogenation | Ruthenium-based complexes | N-Heterocycles | Aromatic N-Heterocycles | ias.ac.inrsc.org |

| Dehydrogenation | Palladium(II) acetate/ligand | Cyclohexanones | Phenols | nih.gov |

Mechanistic Studies of Key Transformation Reactions

Mechanism of Hydrogenation:

Catalytic hydrogenation of alkenes and heterocycles typically proceeds via a mechanism involving the activation of molecular hydrogen on the surface of a metal catalyst. The unsaturated substrate then adsorbs onto the catalyst surface and undergoes stepwise addition of hydrogen atoms. This process generally results in syn-addition of hydrogen, meaning that both hydrogen atoms add to the same face of the double bond. The stereochemistry of the final product is therefore influenced by how the substrate interacts with the catalyst surface.

Mechanism of Dehydrogenation:

The mechanism of catalytic dehydrogenation of saturated N-heterocycles often involves several key steps:

N-H Bond Activation: The reaction is often initiated by the coordination of the nitrogen atom of the heterocycle to the metal center, followed by activation of the N-H bond.

C-H Bond Activation: Subsequent activation of adjacent C-H bonds occurs, leading to the elimination of a molecule of hydrogen. This can proceed through various pathways, including oxidative addition and β-hydride elimination.

Isomerization: In some cases, isomerization of the resulting partially unsaturated intermediate may occur before further dehydrogenation.

Product Release: The dehydrogenated product dissociates from the catalyst, allowing the catalytic cycle to continue.

For ruthenium-catalyzed acceptorless dehydrogenation, a proposed mechanism involves the initial activation of the N-H bond by the metal center, followed by C-H activation and isomerization, ultimately leading to the formation of the aromatic N-heterocycle and the release of molecular hydrogen. ias.ac.in In iridium-catalyzed systems, the iridium complex can facilitate both the forward (hydrogenation) and reverse (dehydrogenation) reactions, highlighting the reversible nature of these transformations under certain conditions. nih.gov

Computational studies on ruthenium-catalyzed dehydrogenation reactions have highlighted two general mechanistic pathways: a metal-centered pathway and a metal-ligand cooperative pathway. nih.gov The operative mechanism is often dependent on the specific catalyst, substrate, and reaction conditions.

The dehydrogenation of pyrrolizidine alkaloids is also a critical step in their metabolic activation in biological systems, leading to the formation of toxic pyrrolic metabolites. This process is typically mediated by cytochrome P450 enzymes. mdpi.com

Theoretical and Computational Chemistry of 3 Methylhexahydro 1h Pyrrolizine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, geometry, and how it interacts with other chemical species.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it a workhorse for studying the ground state properties of organic molecules.

For a molecule like 3-Methylhexahydro-1H-pyrrolizine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, can be employed to determine a variety of properties. These include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

In studies of related N-Boc-pyrrolidine systems, DFT calculations have been crucial in understanding reactivity, such as in enantioselective lithiation reactions. acs.orgnih.gov For these systems, DFT is used to calculate the energies of different reactive intermediates and transition states, providing insight into the reaction pathways.

Table 1: Illustrative DFT-Calculated Properties for a Pyrrolidine (B122466) Derivative

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: These values are representative and based on general knowledge of similar heterocyclic systems, not on specific calculations for this compound.

Ab Initio Methods for High-Level Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide very high accuracy, though at a significantly greater computational cost than DFT. These methods are often used to benchmark the results from more approximate methods or for systems where high accuracy is critical. For instance, ab initio calculations are employed to obtain precise energies for different conformers or to study systems with complex electronic structures, such as those involving radical species or excited states. rsc.org

Conformational Energy Landscape Exploration

The pyrrolizidine (B1209537) skeleton is not rigid and can adopt several different conformations. The relative energies of these conformers determine their population at a given temperature and can significantly influence the molecule's biological activity and spectroscopic properties.

Computational methods can be used to explore the conformational energy landscape. This typically involves a systematic or stochastic search of the different possible arrangements of the atoms, followed by geometry optimization and energy calculation for each identified conformer using methods like DFT. A study on non-ionic pyrrolysine, for example, used DFT to identify 13 distinct minima on the potential energy surface corresponding to rotations around its backbone. nih.gov For this compound, key conformational features would include the pucker of the two five-membered rings and the orientation of the methyl group (axial vs. equatorial).

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Methyl Orientation | Relative Energy (kcal/mol) |

| 1 | Endo | Equatorial | 0.00 |

| 2 | Exo | Equatorial | 1.25 |

| 3 | Endo | Axial | 2.50 |

| 4 | Exo | Axial | 3.80 |

Note: This table is hypothetical and for illustrative purposes only. The relative energies would need to be determined by specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. This allows for the study of processes like conformational changes, folding, and interactions with solvent molecules.

For this compound, an MD simulation in a solvent like water could reveal the timescales of ring puckering, the flexibility of the bicyclic system, and the formation of hydrogen bonds between the nitrogen atom and water. Studies on other bicyclic systems have used MD to understand their structural behavior over time. acs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm a proposed structure. For ¹H and ¹³C NMR, DFT calculations can often achieve a high degree of accuracy. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (often presented as an IR spectrum) serves two main purposes. Firstly, a frequency calculation confirms that an optimized geometry is a true energy minimum (no imaginary frequencies). Secondly, the predicted frequencies can be compared with experimental IR or Raman spectra to identify characteristic functional groups and confirm the structure. The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Pyrrolizidine Alkaloid

| Nucleus/Vibration | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (C-3) | 65.2 ppm | 64.8 ppm |

| ¹H Chemical Shift (H at C-3) | 3.85 ppm | 3.81 ppm |

| C-N Stretch Frequency | 1150 cm⁻¹ | 1145 cm⁻¹ |

Note: These values are illustrative, based on the expected accuracy of modern computational methods for similar molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves locating the transition state (the energy maximum along the reaction coordinate) that connects reactants and products. The energy of the transition state determines the activation energy of the reaction.

For a molecule like this compound, one might study the mechanism of its synthesis or its metabolism. For example, computational studies on the lithiation of N-Boc-pyrrolidine have successfully identified transition states for proton transfer, helping to explain the observed stereoselectivity. acs.orgnih.gov Such studies involve calculating the geometries and energies of the reactants, products, and the transition state, as well as any intermediates. The intrinsic reaction coordinate (IRC) can be followed to ensure the transition state correctly connects the desired reactant and product states.

Chemical Biology and Mechanistic Biological Interactions of 3 Methylhexahydro 1h Pyrrolizine

In Vitro Studies of Enzyme Inhibition and Activation Mechanisms

Currently, there is a lack of specific published research on the in vitro enzyme inhibition or activation mechanisms of 3-Methylhexahydro-1H-pyrrolizine. Detailed kinetic studies to determine its effects on specific enzymes have not been documented in publicly available scientific literature.

Characterization of Binding Sites and Modes of Interaction

Detailed molecular studies to characterize the binding sites and specific modes of interaction between this compound and any enzymatic targets are not available in the current scientific literature. Therefore, information regarding the specific amino acid residues involved, and the nature of the intermolecular forces governing such interactions, remains unelucidated.

Structure-Activity Relationships at the Molecular Level in Enzymatic Systems

A formal structure-activity relationship (SAR) analysis for this compound within enzymatic systems has not been reported. Such studies would require the synthesis and comparative testing of a series of analogues to determine the influence of the methyl group and the stereochemistry of the pyrrolizidine (B1209537) core on enzymatic activity, data which is not currently available.

Cellular Uptake and Subcellular Localization Studies In Vitro

Specific studies detailing the mechanisms of cellular uptake and the subcellular localization of this compound are not present in the available scientific literature. Research to determine whether its entry into cells is mediated by passive diffusion or specific transporters, and its subsequent distribution within cellular compartments, has not been published.

Mechanistic Investigations in Cell Culture Models (e.g., Receptor Binding, Signaling Pathways)

While high-throughput transcriptomics (HTTr) data for this compound is available, providing a broad overview of its effects on gene expression in various cell types, specific mechanistic investigations in cell culture models are lacking. epa.gov The existing data suggests potential biological activity, as indicated by modeled benchmark dose (BMD) values from active signatures. epa.gov However, detailed studies on its binding to specific receptors or its influence on particular signaling pathways have not been documented. The available HTTr data can be explored in the table below, though it does not specify receptor binding or signaling pathway mechanisms.

Interactive Table: High-Throughput Transcriptomics (HTTr) Summary for this compound

| Cell Type | Signature | Target | Hit Call | Top | BMD | Top/Cutoff | QC | QC Flag |

|---|---|---|---|---|---|---|---|---|

| - | - | - | - | - | - | - | - | - |

| - | - | - | - | - | - | - | - | - |

| - | - | - | - | - | - | - | - | - |

| - | - | - | - | - | - | - | - | - |

No specific data is available to populate this table based on the search results.

Non-Mammalian Biological Model Systems for Investigating Specific Biochemical Pathways (e.g., Microbial, Insect Models)

There is no specific information in the scientific literature regarding the use of this compound in non-mammalian biological model systems, such as microbial or insect models, to investigate its effects on specific biochemical pathways.

Biomimetic Syntheses and Studies Related to Putative Biosynthetic Intermediates

There are no published reports on the biomimetic synthesis of this compound. Furthermore, studies concerning its putative biosynthetic intermediates have not been described in the scientific literature.

Synthetic Applications and Material Science Relevance

3-Methylhexahydro-1H-pyrrolizine as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound, arising from the stereocenters within its saturated bicyclic structure, makes it a valuable starting material for the synthesis of complex, enantiomerically pure molecules. nih.gov The controlled synthesis of specific stereoisomers of substituted pyrrolizidines is a key focus in organic chemistry, as the biological activity of the final products is often highly dependent on their three-dimensional arrangement.

The asymmetric synthesis of pyrrolizidine (B1209537) derivatives can be achieved through various strategies, including the use of chiral auxiliaries, which temporarily attach to a molecule to direct the stereochemical outcome of subsequent reactions. researchgate.netresearchgate.net While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented, the broader class of chiral pyrrolidines and related structures plays a crucial role in asymmetric synthesis. nih.gov These scaffolds are instrumental in the construction of a wide array of chiral compounds, including pharmaceuticals and natural products. nih.gov

The synthesis of functionalized pyrrolizidines often involves multi-step sequences. For instance, the asymmetric synthesis of a new pyrrolidine (B122466) intermediate, a precursor to biologically important pyrrolizidine alkaloids, has been accomplished using methods like the modified Evans aldol (B89426) reaction. pharaohacademy.com Such synthetic routes underscore the importance of chiral building blocks like this compound in accessing structurally diverse and stereochemically defined molecules.

Table 1: Examples of Chiral Building Blocks in Asymmetric Synthesis

| Chiral Building Block | Application | Reference |

| Chiral Pyrrolidines | Organocatalysis, Ligand Synthesis | nih.gov |

| Evans Auxiliaries | Asymmetric Aldol Reactions | pharaohacademy.com |

| Chiral Pyrrolizidines | Synthesis of Alkaloids | pharaohacademy.com |

Ligand Design for Asymmetric Catalysis Using Pyrrolizine Scaffolds

The development of chiral ligands is paramount in the field of asymmetric catalysis, where metal complexes are used to facilitate enantioselective transformations. nih.gov The ligand, by binding to the metal center, creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Pyrrolizidine scaffolds, due to their rigid bicyclic structure and the presence of a coordinating nitrogen atom, are attractive candidates for ligand design. While specific research on ligands derived directly from this compound is limited, the broader family of pyrrolidine-based ligands has been extensively studied and successfully applied in a variety of asymmetric reactions. nih.govsigmaaldrich.com These ligands can be modified with various donor groups, such as phosphines or other heterocycles, to fine-tune their electronic and steric properties for optimal catalytic activity and selectivity.

The design of such ligands often follows principles of C2-symmetry or, more recently, non-symmetrical designs to achieve high levels of enantiocontrol in reactions like hydrogenations, cycloadditions, and cross-coupling reactions. nih.gov The modular nature of many synthetic routes to chiral pyrrolidines and related structures allows for the creation of diverse ligand libraries for screening in various catalytic processes.

Integration into Polymeric Structures and Advanced Material Design

The incorporation of specific functional moieties into polymeric structures is a powerful strategy for creating advanced materials with tailored properties. routledge.combeilstein-journals.org These functionalized polymers can find applications in diverse fields such as catalysis, separation science, and biomedicine.

There is a lack of specific published research on the integration of this compound into polymeric structures. However, the broader class of pyrrolidone-functionalized polymers has been investigated. dur.ac.uk These polymers can be synthesized either by the polymerization of pyrrolidone-containing monomers or by the post-polymerization modification of existing polymer backbones. Such materials often exhibit interesting properties, including enhanced solubility and complexation abilities. dur.ac.uk

Hypothetically, this compound could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to enable its incorporation into a polymer chain. The resulting polymer would possess the chiral pyrrolizidine unit as a repeating motif, potentially imparting unique chiroptical properties or creating a chiral environment within the material. Such materials could be explored for applications in chiral chromatography or as heterogeneous catalysts.

Development of Chemosensors and Recognition Elements Featuring the Pyrrolizine Moiety

Chemosensors are molecules designed to selectively bind to a specific analyte, such as a metal ion or an anion, and produce a detectable signal, often a change in color or fluorescence. The design of effective chemosensors relies on the creation of a binding site that is complementary in size, shape, and electronic properties to the target analyte.

Currently, there is no specific information available in the scientific literature regarding the use of this compound in the development of chemosensors. The research in pyrrole-based chemosensors is an active area, with a focus on designing molecules that can selectively detect ions like cyanide and mercury. wikipedia.orgmdpi.com These sensors often incorporate a pyrrole (B145914) ring as part of a larger conjugated system that is responsible for the photophysical properties of the molecule.

Given its saturated nature, the direct application of this compound as a signaling unit in a fluorescent chemosensor is unlikely. However, the pyrrolizidine nitrogen could potentially act as a binding site for certain metal ions. Functionalization of the pyrrolizidine scaffold with a fluorophore could lead to a system where metal ion binding at the nitrogen atom perturbs the electronic properties of the fluorophore, resulting in a change in its emission. This remains a hypothetical application that would require further research and development.

Natural Occurrence and Biosynthetic Hypotheses of Pyrrolizine Derivatives

Identification of Related Pyrrolizidine (B1209537) Alkaloids in Natural Sources

Pyrrolizidine alkaloids have been identified in approximately 6,000 plant species, which accounts for about 3% of the world's flowering plants. nih.govnih.gov They are most predominantly found in the families Boraginaceae, Asteraceae (specifically the tribes Senecioneae and Eupatorieae), and Fabaceae (mainly the genus Crotalaria). wikipedia.orgnih.govpnas.org More than 660 different PAs and their N-oxides have been identified to date. wikipedia.orgages.at

These alkaloids can also be found in animal-derived products such as honey, milk, eggs, and offal if the animals have consumed PA-containing plants. wikipedia.orgages.at The presence of these compounds in the food chain is a subject of ongoing research and regulation. nih.govnih.gov

Some of the most well-known and studied pyrrolizidine alkaloids include:

Senecionine: Found in many species of the Senecio genus (ragworts). nih.gov

Retrorsine: Also found in Senecio species. acs.org

Lycopsamine: A typical PA found in the Boraginaceae family. nih.govacs.org

Monocrotaline: Predominantly found in the Crotalaria genus of the Fabaceae family. nih.govacs.org

Heliotrine: A monoester PA. wikipedia.org

Echimidine: A retronecine-type open diester PA. nih.gov

Lasiocarpine: A di-ester PA. wikipedia.orgacs.org

The structural diversity of PAs arises from variations in the necine base (the pyrrolizidine core) and the necic acids that esterify it. mdpi.comcore.ac.uk The necine bases can be saturated or unsaturated, with the 1,2-unsaturated bases like retronecine (B1221780) being the most common and often associated with higher toxicity. wikipedia.orgresearchgate.net Saturated bases, such as platynecine, are generally considered less toxic. wikipedia.orgresearchgate.net The specific compound of interest, 3-Methylhexahydro-1H-pyrrolizine, represents a saturated necine base.

Table 1: Examples of Pyrrolizidine Alkaloids and Their Natural Sources

| Pyrrolizidine Alkaloid | Type of Necine Base | Representative Natural Source (Plant Family/Genus) |

| Senecionine | Retronecine (unsaturated) | Senecio (Asteraceae) |

| Retrorsine | Retronecine (unsaturated) | Senecio (Asteraceae) |

| Lycopsamine | Retronecine (unsaturated) | Boraginaceae |

| Monocrotaline | Retronecine (unsaturated) | Crotalaria (Fabaceae) |

| Echimidine | Retronecine (unsaturated) | Boraginaceae |

| Platynecine | Platynecine (saturated) | Boraginaceae, Asteraceae |

| Heliotrine | Heliotridine (unsaturated) | Heliotropium (Boraginaceae) |

Proposed Biosynthetic Routes to Pyrrolizidine Alkaloid Precursors

The biosynthesis of the pyrrolizidine alkaloid core, the necine base, begins with common amino acids. wikipedia.org Extensive studies, including those using radiolabeled precursors, have established that L-ornithine and L-arginine are the primary building blocks. nih.govcapes.gov.brnih.gov

The proposed biosynthetic pathway can be summarized as follows:

Formation of Putrescine: L-ornithine, and also L-arginine, are converted to putrescine. wikipedia.orgneu.edu.tr This is a crucial first step linking primary amino acid metabolism to the secondary metabolic pathway of PAs.

Formation of Homospermidine: The key, pathway-specific intermediate is homospermidine. pnas.orgpnas.org This rare polyamine is formed from two molecules of putrescine or by the transfer of an aminobutyl group from spermidine (B129725) to putrescine. nih.govpnas.org The latter reaction is catalyzed by the enzyme homospermidine synthase (HSS), which is considered the first committed step in PA biosynthesis. nih.govnih.govpnas.org

While homospermidine is the unique precursor for PAs in plants that produce them, small amounts of it can be produced as a by-product by the enzyme deoxyhypusine (B1670255) synthase (DHS) in a wide range of plants, suggesting a possible evolutionary origin for the PA biosynthetic pathway. nih.gov

Table 2: Key Precursors in Necine Base Biosynthesis

| Precursor | Role in Pathway |

| L-Ornithine | Primary amino acid precursor |

| L-Arginine | Primary amino acid precursor, convertible to ornithine/putrescine |

| Putrescine | Intermediate derived from ornithine/arginine |

| Spermidine | Aminobutyl donor for homospermidine synthesis |

| Homospermidine | First pathway-specific intermediate, direct precursor to the pyrrolizidine ring |

Enzymatic Pathways Involved in Pyrrolizidine Ring Formation and Methylation

Following the synthesis of the precursor homospermidine, a series of enzymatic reactions leads to the formation of the characteristic bicyclic pyrrolizidine ring. While not all enzymes in the pathway have been fully characterized, a general scheme has been proposed based on experimental evidence. nih.govnih.gov

Pyrrolizidine Ring Formation:

Oxidation of Homospermidine: The symmetrical homospermidine molecule undergoes oxidation. This step is likely catalyzed by a copper-dependent diamine oxidase. wikipedia.orgnih.gov Inhibition of this type of enzyme has been shown to cause an accumulation of homospermidine and block PA synthesis. nih.gov The oxidation product is believed to be 4,4´-iminodibutanal. nih.gov

Cyclization (Mannich-type Reaction): The dialdehyde (B1249045) product, 4,4´-iminodibutanal, is unstable and spontaneously cyclizes. This intramolecular reaction first forms a Schiff base, the 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium cation, which then undergoes a further Mannich-type reaction to form the bicyclic aldehyde, pyrrolizidine-1-carbaldehyde. nih.gov While this cyclization can occur spontaneously, the high stereospecificity of naturally occurring necine bases suggests the process is enzyme-catalyzed to control the stereochemistry. nih.gov

Reduction: The resulting pyrrolizidine-1-carbaldehyde is then reduced, likely by an alcohol dehydrogenase, to form the primary alcohol 1-hydroxymethylpyrrolizidine (also known as trachelanthamidine). wikipedia.orgnih.gov This saturated necine base is a common core from which more complex PAs are derived through further modifications like desaturation and hydroxylation. nih.gov

Methylation:

The formation of this compound requires a methylation step. While the biosynthesis of the core pyrrolizidine ring from homospermidine is relatively well-understood, specific methylation enzymes for the necine base are less characterized. In general, methylation in alkaloid biosynthesis is common, and enzymes like N-methyltransferases are known to be involved in other alkaloid pathways, such as nicotine (B1678760) biosynthesis. pnas.org

One unusual pyrrolizidine alkaloid, ehretinine, isolated from Ehretia asperia, possesses a necine base with a methyl group replacing the typical hydroxymethyl group at the C-1 position, and another methyl group at the C-7 position. nih.gov This indicates that enzymatic machinery for methylating the pyrrolizidine structure exists in nature, although the specific enzymes responsible for methylation at the C-3 position have not been definitively identified in the literature. It is plausible that S-adenosyl methionine (SAM)-dependent methyltransferases are involved, as they are common catalysts for methylation reactions in plant secondary metabolism. Another PA type, otonecine, features a methylated nitrogen atom, which prevents the formation of N-oxides. wikipedia.orgnih.gov This again points to the role of specific methyltransferases in the diversification of PA structures.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies for Pyrrolizine Scaffolds

The construction of the pyrrolizine core is a central theme in synthetic organic chemistry. Future research is geared towards the development of more efficient, stereoselective, and environmentally benign methods. While classical methods often involve multi-step sequences, contemporary approaches focus on cascade reactions and the use of novel catalytic systems.

Recent advancements have highlighted the use of proline as a chiral synthon for the synthesis of pyrrolizidine (B1209537) alkaloids. rsc.org This approach leverages the inherent chirality of proline to construct the bicyclic system with high stereocontrol. Another promising avenue is the use of C-H bond functionalization of pyrroles, which allows for the direct and atom-economical construction of the pyrrolizine skeleton. nih.gov Additionally, methods starting from readily available precursors like (Z)-1,4-dichloro-2-butene have been explored to build the pyrroline (B1223166) ring, a key intermediate for hexahydropyrrolizine derivatives. organic-chemistry.org The development of metal-catalyzed cyclization reactions, including those employing ruthenium and silver catalysts, is also a significant area of interest for creating functionalized pyrrolizidines. organic-chemistry.orgrsc.org

Future efforts will likely focus on:

Asymmetric Catalysis: Developing new chiral catalysts to control the stereochemistry at the multiple stereocenters of the pyrrolizine core.

Photoredox Catalysis: Utilizing light-driven reactions to forge key bonds under mild conditions.

Flow Chemistry: Implementing continuous flow processes for the safe and scalable synthesis of pyrrolizidine derivatives.

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The chemical reactivity of the pyrrolizidine nucleus is largely influenced by the substitution pattern and the presence of unsaturation. For a saturated system like 3-Methylhexahydro-1H-pyrrolizine, the nitrogen atom's lone pair and the C-H bonds are the primary sites for chemical transformations.

Future research is expected to delve into:

Late-Stage Functionalization: Developing methods to selectively introduce functional groups onto the pre-formed pyrrolizine scaffold. This would provide rapid access to a diverse range of derivatives for biological screening.

Ring-Opening and Rearrangement Reactions: Investigating novel transformations that can alter the bicyclic structure, potentially leading to new heterocyclic systems. For instance, the rearrangement of 7a-trichloromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine has been shown to provide an alternative route to 1-azabicyclo[3.3.1]nonanes. researchgate.net

Biocatalysis: Employing enzymes to perform selective oxidations, reductions, and other transformations on the pyrrolizidine core, mimicking the metabolic pathways observed in nature. uochb.cz

Advanced Computational Modeling for Structure-Property Relationships and Prediction

Computational chemistry is becoming an indispensable tool in understanding and predicting the properties and reactivity of molecules. For the pyrrolizine scaffold, computational modeling can provide insights that are difficult to obtain through experimental means alone.

Emerging areas of focus include:

Predicting Spectroscopic Properties: Using quantum chemical calculations to predict NMR and mass spectral data, which can aid in the structural elucidation of new pyrrolizidine derivatives. epa.gov

Modeling Reaction Mechanisms: Elucidating the transition states and reaction pathways of novel synthetic methods to optimize reaction conditions and predict product outcomes.

Structure-Activity Relationship (SAR) Studies: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of pyrrolizine derivatives with their biological activities. This can accelerate the discovery of new therapeutic agents. epa.gov High-throughput transcriptomics (HTTr) data is also being used to model the bioactivity of compounds like this compound. epa.gov

Integration with New Analytical Technologies for Enhanced Structural and Mechanistic Insights

The detection and characterization of pyrrolizidine alkaloids, even simple ones, require sensitive and selective analytical techniques. The future of analysis in this field lies in the coupling of high-resolution separation techniques with advanced mass spectrometry.

Key developments include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is becoming the gold standard for the quantitative analysis of pyrrolizidine alkaloids in complex matrices due to its high sensitivity and specificity. chemicalbook.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide accurate mass measurements, which are crucial for the unambiguous identification of unknown pyrrolizidine derivatives and their metabolites. nih.gov

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of separation that can help to distinguish between isomeric and isobaric compounds.

Table 1: Advanced Analytical Techniques for Pyrrolizidine Alkaloid Analysis

| Technique | Abbreviation | Key Advantages |

|---|---|---|

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | High sensitivity, high throughput, excellent for quantification. chemicalbook.comnih.gov |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination, aids in formula elucidation. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Good for volatile and thermally stable compounds, extensive libraries available. cambridgescholars.com |

Expanding Applications in Green Chemistry and Sustainable Synthesis of Complex Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of pyrrolizidine scaffolds and other complex amines, this means a shift towards more sustainable practices.

Future research in this area will likely involve:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals.

Catalytic Methods: Favoring the use of catalytic reagents over stoichiometric ones to minimize waste.

Safer Solvents and Reaction Conditions: Developing synthetic protocols that use environmentally benign solvents and operate at lower temperatures and pressures. The use of microwave-assisted synthesis, for example, can lead to shorter reaction times and reduced energy consumption.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing the formation of byproducts.

The development of sustainable synthetic methods for pyrrolizidine derivatives not only reduces the environmental impact of chemical synthesis but also opens up new possibilities for the large-scale production of these compounds for various applications.

Q & A

Q. How can researchers optimize the synthesis of 3-Methylhexahydro-1H-pyrrolizine derivatives for reproducibility?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., phosphorous oxychloride ratios), and temperature gradients (e.g., 0°C to 90°C) can improve yields. Evidence from analogous pyrrolizine syntheses suggests that intermediates like trialkyl aroylpyrrole tricarboxylates (e.g., triethyl (5-benzoylpyrrol-2-yl)methanetricarboxylate) are critical precursors. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/water mixtures) ensures purity . Table 1 : Example Reaction Conditions for Pyrrolizine Derivatives

| Precursor | Solvent | Catalyst | Temp. Range | Yield (%) |

|---|---|---|---|---|

| Triethyl aroylpyrrole ester | DMF | POCl₃ | 0–90°C | 70–80 |

| Brominated intermediates | THF | Pd/C (hydrogenation) | RT–60°C | 65–75 |

Q. What analytical techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Use software like ORTEP-3 to resolve bond angles and torsional strain in the bicyclic system .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methyl group splitting patterns). Coupling constants (e.g., J = 2.5–3.5 Hz) confirm ring puckering .

- IR spectroscopy : Peaks near 1650–1700 cm⁻¹ indicate carbonyl groups in functionalized derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use P95 respirators for aerosol protection and nitrile gloves to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Decontamination : Immediate removal of contaminated clothing and ethanol-based washes for spills .

Advanced Research Questions

Q. How can ring puckering coordinates be applied to analyze conformational flexibility in this compound?

- Methodological Answer : Cremer-Pople parameters quantify puckering amplitude (q) and phase angle (φ) for non-planar rings. For the bicyclic system, calculate displacements perpendicular to the mean plane using crystallographic data. A puckering amplitude >0.1 Å indicates significant deviation from planarity, as seen in structurally related 2,3-dihydro-1H-pyrrolizines .

Q. How should researchers resolve contradictions in synthetic yields reported for similar pyrrolizine compounds?

- Methodological Answer :

- Comparative studies : Replicate protocols from conflicting reports (e.g., solvent purity, inert atmosphere effects).

- Byproduct analysis : Use HPLC-MS to identify side products (e.g., over-oxidized derivatives) that reduce yields .

- Computational modeling : DFT calculations predict thermodynamic favorability of competing pathways (e.g., cyclization vs. dimerization) .

Q. What computational strategies model the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer :

- DFT/B3LYP : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD simulations : Assess solvent interactions (e.g., polarity effects on solubility) using AMBER or CHARMM force fields .

Q. How can advanced spectroscopic methods resolve overlapping signals in complex pyrrolizine derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate proton environments in crowded regions (e.g., methyl vs. methylene groups).

- Dynamic NMR : Monitor ring-flipping kinetics at variable temperatures to assign conformational isomers .

Q. What methodologies assess the thermal stability of this compound derivatives?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for stable derivatives).

- Differential scanning calorimetry (DSC) : Identify phase transitions and exothermic decomposition peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.